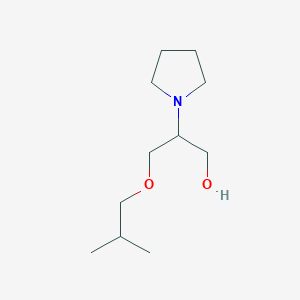
3-Isobutoxy-2-(pyrrolidin-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol: is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a pyrrolidine ring and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol typically involves the reaction of 2-methylpropyl bromide with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through distillation and recrystallization techniques .
化学反应分析
Types of Reactions: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as sodium azide or sodium cyanide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function. The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and activity .
相似化合物的比较
- N-[(2-methylpropoxy)methyl]acrylamide
- Beta-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine
Comparison: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol is unique due to its specific structure, which imparts distinct chemical and biological propertiesFor instance, while N-[(2-methylpropoxy)methyl]acrylamide is primarily used in polymer chemistry, beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol finds broader applications in medicinal chemistry and industrial processes .
属性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-10(2)8-14-9-11(7-13)12-5-3-4-6-12/h10-11,13H,3-9H2,1-2H3 |
InChI 键 |
ZKPYQWQHSSLWMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCC(CO)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















